molecular formula C9H9NO3 B8768141 2-Methoxy-1-nitro-4-vinylbenzene

2-Methoxy-1-nitro-4-vinylbenzene

Cat. No.: B8768141
M. Wt: 179.17 g/mol
InChI Key: IOQXLSFKTQQPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-nitro-4-vinylbenzene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-ethenyl-2-methoxy-1-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h3-6H,1H2,2H3

InChI Key

IOQXLSFKTQQPAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-bromo-2-nitrophenyl methyl ether (8.0 g, 34.47 mmol) in 80 mL of n-propanol was added, PdCl2(dppf)*DCM (0.5 g, 0.69 mmol), potassium ethenyl(trifluoro)borate (6.47 g, 48.3 mmol), and TEA (3.48 g, 34.47 mmol). The mixture was heated to 100° C. for 3 h. The mixture was poured into 250 mL of H2O and extracted with DCM, dried (Na2SO4), filtered, and rotovaped down, and purified by flash chromatography to give the title compound of step B (3.58 g, 19.98 mmol, 58%). 1H NMR (400 MHz, CDCl3) δ ppm 7.82-7.87 (m, 1H), 7.02-7.07 (m, 2H), 6.70 (dd, J=17.58, 10.80 Hz, 1H), 5.87 (d, J=17.58 Hz, 1H), 5.46 (d, J=10.99 Hz, 1H), 3.97 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium ethenyl(trifluoro)borate
Quantity
6.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.48 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Yield
58%

Synthesis routes and methods II

Procedure details

4-Bromo-2-methoxy-1-nitro-benzene (691 mg, 3.14 mmol), tributyl-vinyl-stannane (1.2 g, 3.77 mmol), triphenylphospine (49 mg, 0.19 mmol) and tetrakistriphenylphosphinpalladium(0) (73 mg, 0.06 mmol) were dissolved in toluene (25 ml) and stirred for 5 hours at reflux. The reaction mixture was concentrated in vacuo. The residue was partitioned between water (25 ml) and diethyl ether (50 ml). The organic phase was separated, dried over MgSO4, filtered and concentrated in vacuo to yield an oil (2.0 g). The residue was purified via silica gel chromatography with cyclohexane/ethyl acetate (gradient 0-25%). Fractions containing the product were combined, the solvent evaporated to give an oil (435 mg, 72%).
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Name

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